molecular formula C9H8N4O B3053585 Quinoxaline-2-carbohydrazide CAS No. 54571-06-1

Quinoxaline-2-carbohydrazide

Cat. No.: B3053585
CAS No.: 54571-06-1
M. Wt: 188.19 g/mol
InChI Key: HLOZADHABGBYKE-UHFFFAOYSA-N
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Description

Quinoxaline-2-carbohydrazide is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline ring fused with a carbohydrazide group at the second position

Biochemical Analysis

Biochemical Properties

Quinoxaline-2-carbohydrazide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), enzymes that are involved in cell proliferation and inflammation, respectively .

Cellular Effects

This compound has demonstrated effects on various types of cells and cellular processes . It has been found to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines in macrophages . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind to the Kelch domain of Keap-1, disrupting the interaction between Nrf2 and Keap-1 and leading to the activation of Nrf2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models . At high doses, it has demonstrated potent anti-inflammatory and anticancer activities .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of ethyl quinoxaline-2-carboxylate with hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, yielding this compound as the product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Quinoxaline-2-carboxylic acid
  • Quinoxaline-2-carboxaldehyde
  • Quinoxaline-2-thiosemicarbazide

Comparison: Quinoxaline-2-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, while quinoxaline-2-carboxylic acid is primarily used in materials science, this compound’s biological activities make it more suitable for medicinal and agricultural applications .

Properties

IUPAC Name

quinoxaline-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-13-9(14)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOZADHABGBYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298496
Record name quinoxaline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54571-06-1
Record name NSC123503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinoxaline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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